Maclurin

Catalog No.
S534363
CAS No.
519-34-6
M.F
C13H10O6
M. Wt
262.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maclurin

CAS Number

519-34-6

Product Name

Maclurin

IUPAC Name

(3,4-dihydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone

Molecular Formula

C13H10O6

Molecular Weight

262.21 g/mol

InChI

InChI=1S/C13H10O6/c14-7-4-10(17)12(11(18)5-7)13(19)6-1-2-8(15)9(16)3-6/h1-5,14-18H

InChI Key

XNWPXDGRBWJIES-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2O)O)O)O)O

Solubility

5 mg/mL at 14 °C

Synonyms

Maclurin; Morintannic acid; NSC 83240; Fustic extract;

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2O)O)O)O)O

Description

The exact mass of the compound Maclurin is 262.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 mg/ml at 14 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83240. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Plant Proteins - Plant Lectins - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Approximating Complex Functions

Many functions encountered in scientific research are too complex to evaluate directly. Maclaurin series allows researchers to approximate the behavior of these functions by expressing them as an infinite sum of polynomials. By considering a finite number of terms from the series, researchers can obtain accurate approximations, often sufficient for practical purposes. This is particularly useful in fields like physics, engineering, and computational science where complex functions model real-world phenomena [].

For instance, calculating the sine function of an angle might be computationally expensive. However, the Maclaurin series for sine allows researchers to approximate the sine value with a high degree of accuracy using just a few terms, significantly reducing computational burden [].

Solving Differential Equations

Differential equations are a cornerstone of scientific modeling, describing the rate of change of a quantity. Maclaurin series plays a crucial role in solving certain types of differential equations. By expressing the solution as a Maclaurin series, researchers can obtain approximate or exact solutions depending on the specific equation. This is particularly valuable in areas like physics, chemistry, and biology, where differential equations model various phenomena like motion, reaction rates, and population growth [].

For example, the heat equation, which governs heat flow in a material, can be solved using a Maclaurin series approach, providing valuable insights into thermal behavior [].

Numerical Analysis and Computer Science

Maclaurin series is a powerful tool in numerical analysis, a subfield of mathematics concerned with developing efficient algorithms for solving problems. By approximating functions with Maclaurin series, researchers can design algorithms that perform calculations with a desired level of accuracy. This is crucial in computer science fields like computer graphics, where functions represent shapes, colors, and lighting effects [].

For instance, ray tracing algorithms, which generate realistic images in computer graphics, rely on Maclaurin series to represent the trajectories of light rays, contributing to the creation of visually stunning graphics [].

Maclurin is a naturally occurring compound classified as a flavonoid, specifically a type of polyphenol. It is primarily found in the fruit of the Morus alba (white mulberry) and is recognized for its diverse biological activities, particularly its antioxidant and anti-melanogenic properties. Structurally, maclurin is characterized by its phenolic hydroxyl groups, which contribute to its reactivity and biological effects. The compound has gained attention for its potential therapeutic applications, especially in dermatology and cancer treatment.

That enhance its biological activity. Notably, it exhibits strong antioxidant properties by scavenging free radicals and reactive oxygen species (ROS). This capability is attributed to its ability to donate hydrogen atoms from hydroxyl groups, thus stabilizing radicals. Additionally, maclurin can inhibit the enzyme tyrosinase, which is crucial in melanin synthesis. The interaction between maclurin and tyrosinase involves multiple hydrogen bonds and hydrophobic interactions, leading to the inactivation of the enzyme and a decrease in melanin production .

The biological activities of maclurin are extensive:

  • Antioxidant Activity: Maclurin effectively scavenges free radicals, protecting cells from oxidative stress. Studies have shown that it can enhance the antioxidant capacity of cells and tissues, outperforming even well-known antioxidants like vitamin C .
  • Anti-Melanogenic Effects: Maclurin promotes melanogenesis through the activation of specific signaling pathways (cAMP/PKA/CREB and p38 MAPK), increasing the expression of proteins involved in melanin production such as microphthalmia-associated transcription factor (MITF) and tyrosinase-related proteins .
  • Cytoprotection: It has been demonstrated that maclurin protects melanocytes from oxidative damage induced by hydrogen peroxide and ultraviolet radiation .

Maclurin can be synthesized through various methods:

  • Extraction from Natural Sources: The most common method involves extracting maclurin from the fruit of Morus alba using solvents like ethanol or methanol. This method preserves the compound's natural structure and activity.
  • Chemical Synthesis: Synthetic approaches may involve the modification of simpler flavonoid structures through

Maclurin has several promising applications:

  • Cosmetic Industry: Due to its anti-melanogenic properties, maclurin is being explored as an ingredient in skin-lightening products and formulations aimed at treating hyperpigmentation disorders.
  • Pharmaceuticals: Its antioxidant properties make maclurin a candidate for developing drugs aimed at combating oxidative stress-related diseases, including cancer and neurodegenerative disorders.
  • Food Industry: As a natural preservative, maclurin can be used to prevent browning in food products due to its antioxidant activity.

Research into the interactions of maclurin with biological targets has highlighted its potential therapeutic benefits:

  • Tyrosinase Inhibition: Studies have shown that maclurin binds effectively to tyrosinase, suggesting it could be used as a natural alternative to synthetic tyrosinase inhibitors in cosmetic formulations .
  • Cellular Signaling Pathways: Maclurin activates key signaling pathways involved in melanogenesis, indicating its role in regulating skin pigmentation at a molecular level .

Several compounds share structural similarities with maclurin, each exhibiting unique properties:

CompoundSourceBiological ActivityUnique Features
Kojic AcidFungiTyrosinase inhibitionWidely used in skin-lightening products
ArbutinBearberryTyrosinase inhibitionGlycosylated form of hydroquinone
ResveratrolGrapesAntioxidant, anti-inflammatoryKnown for cardiovascular benefits
CurcuminTurmericAnti-inflammatory, antioxidantBroad-spectrum health benefits

Maclurin stands out due to its dual action as both an antioxidant and a modulator of melanin synthesis through specific signaling pathways, making it particularly valuable in dermatological applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

262.04773803 g/mol

Monoisotopic Mass

262.04773803 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

222 - 222.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

27KFF3PMTU

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

519-34-6

Wikipedia

Maclurin

General Manufacturing Information

Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)-: ACTIVE

Dates

Modify: 2023-08-15
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13: Lee SY. Synergistic effect of maclurin on ginsenoside compound K induced inhibition of the transcriptional expression of matrix metalloproteinase-1 in HaCaT human keratinocyte cells. J Ginseng Res. 2018 Apr;42(2):229-232. doi: 10.1016/j.jgr.2017.11.003. Epub 2017 Nov 21. PubMed PMID: 29719471; PubMed Central PMCID: PMC5925616.
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